![molecular formula C10H16N2O4 B2777756 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1909313-63-8](/img/structure/B2777756.png)
1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid” is a chemical compound with the CAS Number: 1217501-20-6. It has a molecular weight of 228.06 and its IUPAC Name is 1-(2,2-diethoxyethyl)-1H-pyrazol-4-ylboronic acid .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 390.0±52.0 °C and a predicted density of 1.16±0.1 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
- Application : Researchers have explored THIQs as ‘privileged scaffolds’ for designing novel biologically active compounds. These derivatives exhibit diverse biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .
- Example : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Application : N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, a derivative containing the pyrazole core, has demonstrated potent antioxidant activity .
- Application : The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization were combined to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This approach provides a straightforward route to the tetrahydroisoquinoline core .
Medicinal Chemistry and Drug Development
Antioxidant Properties
Synthetic Chemistry
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGTZXQRQNHNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid |
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